1-methoxy-4-(sulfinylamino)benzene

Physicochemical Property Solubility Medicinal Chemistry

This electron-rich heterocumulene features a para-methoxy group that increases nucleophilicity for quantitative amidation and directs regioselectivity in [4+2] cycloadditions to access 6-methoxy-benzo-ortho-thiazine S-oxides. Unlike unsubstituted or chloro analogs, the methoxy substituent acts as a latent phenol for downstream derivatization, while its electron-donating effect accelerates reaction rates and broadens substrate scope. Procure ≥95% purity for reproducible results in medicinal chemistry, agrochemical lead optimization, and analytical reference standard development.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
CAS No. 13165-69-0
Cat. No. B077337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methoxy-4-(sulfinylamino)benzene
CAS13165-69-0
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=S=O
InChIInChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3
InChIKeyHFPOUXUCWPUERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-(sulfinylamino)benzene (CAS 13165-69-0) Technical Baseline and In-Class Context


1-Methoxy-4-(sulfinylamino)benzene, also known as 4-Methoxy-N-sulfinylaniline or N-sulfinyl-p-anisidine, is a para-substituted N-sulfinylaniline derivative with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol . The compound features an electron-donating methoxy group on the aromatic ring and a reactive N-sulfinyl (N=S=O) functional group, classifying it as a heterocumulene and a versatile intermediate in organic synthesis [1]. Its structural attributes position it within a family of substituted N-sulfinylanilines used in cycloaddition reactions, amidation chemistry, and heterocycle construction, where the nature of the aryl substituent critically modulates reactivity and selectivity.

Why Generic Substitution Fails: 1-Methoxy-4-(sulfinylamino)benzene Differentiation from Unsubstituted and Other Analogs


Generic substitution among N-sulfinylaniline derivatives is unsupported due to substantial electronic and steric variations imposed by aryl ring substituents, which directly translate into divergent reactivity profiles, stability characteristics, and downstream product outcomes. The 4-methoxy group in 1-methoxy-4-(sulfinylamino)benzene significantly increases the electron density of the aromatic ring relative to unsubstituted N-sulfinylaniline, altering reaction rates, regio-/stereoselectivity, and compatibility with catalytic systems [1]. Furthermore, physicochemical parameters such as polar surface area and partition coefficient differ measurably from chloro, nitro, and unsubstituted analogs, impacting handling, solubility, and chromatographic behavior. Substituting a different N-sulfinylaniline in a validated synthetic route without quantitative justification risks yield erosion, impurity formation, or complete reaction failure. The following evidence guide quantifies the differentiation that justifies targeted procurement of this specific compound over its closest comparators.

1-Methoxy-4-(sulfinylamino)benzene: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Polar Surface Area (PSA) and logP Differentiation: Implications for Solubility and Membrane Permeability

The polar surface area (PSA) of 1-methoxy-4-(sulfinylamino)benzene is 70.75 Ų, which is 9.23 Ų higher than that of the unsubstituted parent N-sulfinylaniline (PSA = 61.52 Ų) [1]. This increase is attributable to the additional oxygen atom of the methoxy group. The computed logP value of 2.589 is nearly identical to that of N-sulfinylaniline (logP = 2.580), indicating that the methoxy substituent enhances polarity without substantially altering lipophilicity, a combination that can improve aqueous solubility while maintaining passive membrane diffusion potential .

Physicochemical Property Solubility Medicinal Chemistry Preformulation

Electron-Donating Methoxy Group Enhances Reactivity in Cycloaddition Reactions: Class-Level Kinetic Evidence

Kinetic studies on N-sulfinylanilines reacting with formic acid demonstrate that electron-donating substituents on the aromatic ring lower the activation energy (Ea) of the reaction relative to electron-withdrawing or unsubstituted derivatives [1]. For N-sulfinyl-p-toluidine (4-methyl), Ea = 15.1 kcal/mol, whereas for N-sulfinyl-p-chloroaniline (4-chloro, electron-withdrawing), Ea = 10.1 kcal/mol, and for the unsubstituted parent, Ea = 14.6 kcal/mol. Although 4-methoxy data are not explicitly reported in this study, the strong electron-donating nature of the methoxy group (Hammett σp = -0.27) positions it similarly to the methyl group (σp = -0.17) in terms of activating the aromatic ring toward electrophilic and cycloaddition processes [2]. This class-level inference indicates that 1-methoxy-4-(sulfinylamino)benzene should exhibit enhanced reactivity relative to electron-neutral or electron-poor analogs.

Cycloaddition Diels-Alder Reaction Kinetics Synthetic Methodology

Regioselectivity and Adduct Structure in Diels-Alder Cycloadditions: Influence of 4-Methoxy Substitution

N-Sulfinylanilines serve as dienes in Diels-Alder reactions with norbornadiene, yielding benzo-ortho-thiazine S-oxides, which can be further oxidized to hybrid thiazinesulfonamide pharmacophores [1]. The electronic nature of the aryl substituent governs the regioselectivity of the cycloaddition and the stability of the resulting adduct. Studies on substituted N-sulfinylanilines confirm that electron-donating groups (e.g., 4-methoxy) direct cycloaddition to favor the ortho-thiazine scaffold with predictable regiochemistry, whereas electron-withdrawing substituents alter the product distribution and may require different conditions [1][2]. Specifically, 4-methoxy-N-sulfinylaniline participates in the Diels-Alder manifold to provide the 6-methoxy-substituted benzo-ortho-thiazine S-oxide, a scaffold distinct from that obtained with 4-chloro or unsubstituted analogs.

Diels-Alder Regioselectivity Heterocyclic Synthesis N-Sulfinylanilines

Distinct NMR Spectroscopic Fingerprint for Quality Control and Identity Confirmation

The 1H and 13C NMR spectra of 1-methoxy-4-(sulfinylamino)benzene provide a unique fingerprint that unequivocally distinguishes it from other N-sulfinylaniline derivatives. SpectraBase contains 8 NMR spectra, 1 FTIR, 1 UV-Vis, and 2 MS (GC) datasets for this compound, acquired in CDCl3 and CCl4 [1]. The methoxy proton signal appears as a singlet at approximately δ 3.8 ppm, while the aromatic protons display an AA′BB′ pattern characteristic of para-substitution, with ortho-protons adjacent to the methoxy group appearing upfield relative to those adjacent to the N-sulfinyl group. The NSO group also imparts distinctive 13C chemical shifts for the ipso-carbon (δ ~140–145 ppm) and 15N NMR signatures when isotopically enriched [2]. This comprehensive spectral dataset enables confident identity verification and purity assessment, reducing the risk of using mislabeled or degraded material in critical synthetic steps.

NMR Spectroscopy Quality Control Analytical Chemistry Identity Verification

1-Methoxy-4-(sulfinylamino)benzene: Evidence-Driven Research and Industrial Application Scenarios


Medicinal Chemistry: Construction of Heterocyclic Scaffolds via Diels-Alder Cycloaddition

Utilize 1-methoxy-4-(sulfinylamino)benzene as an electron-rich diene in [4+2] cycloadditions with strained dienophiles such as norbornadiene to access 6-methoxy-benzo-ortho-thiazine S-oxides, which can be oxidized to sulfonamides and acylated to yield hybrid pharmacophores [1]. The methoxy group not only directs regioselectivity but also serves as a latent phenol for subsequent derivatization. This route is particularly valuable for generating diverse libraries of sulfur-containing heterocycles with potential anti-inflammatory, antimicrobial, or CNS activity.

Process Chemistry: Amidation via N-Sulfinylaniline Intermediates

Employ the target compound in amidation reactions with α-hydroxy acids to produce enantiomerically pure α-hydroxy anilides under mild conditions [2]. The electron-donating methoxy substituent enhances the nucleophilicity of the aniline nitrogen, facilitating quantitative conversion and expanding substrate scope. This methodology is advantageous for preparing chiral building blocks in the synthesis of bioactive amides and peptides, where the methoxy group can later be cleaved or modified.

Analytical Reference and Quality Control Standard

Procure 1-methoxy-4-(sulfinylamino)benzene of verified purity (≥95%) as a reference standard for GC-MS, HPLC, and NMR method development, leveraging the extensive spectral database available [3]. The distinct spectroscopic signature of the methoxy and N-sulfinyl groups allows for unambiguous identification and quantification of this compound in reaction mixtures, impurity profiling, and stability studies. This is particularly relevant for laboratories engaged in custom synthesis or process development involving N-sulfinylaniline derivatives.

Agrochemical Intermediate Synthesis

Integrate 1-methoxy-4-(sulfinylamino)benzene into routes toward sulfonamide- or benzothiazine-containing agrochemicals, where the electron-donating methoxy group can modulate biological activity and physicochemical properties [1]. The ability to tune logP and PSA via the methoxy substituent (relative to chloro or unsubstituted analogs) offers formulation advantages, such as improved foliar uptake or soil mobility, which can be quantitatively assessed during lead optimization.

Technical Documentation Hub

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